2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a piperidine ring, a sulfonyl group, and an imidazo[1,2-a]pyridine scaffold, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives.
Condensation Reaction: The intermediate is then condensed with 2-aminopyridines under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonyl position.
Scientific Research Applications
2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied as a potential selective COX-2 inhibitor, which could be useful in treating inflammation and pain with fewer gastrointestinal side effects compared to traditional NSAIDs.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool for studying enzyme function and regulation.
Industrial Applications: Its unique chemical structure allows for its use in the synthesis of other complex molecules, making it valuable in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as the COX-2 enzyme. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of inflammatory mediators . This selective inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine: Similar in structure but with a methyl group instead of a piperidine ring.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine scaffold.
Uniqueness
2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine stands out due to its combination of a piperidine ring and a sulfonyl group, which enhances its biological activity and selectivity. This unique structure allows for specific interactions with molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,21-12-3-1-4-13-21)16-9-7-15(8-10-16)17-14-20-11-5-2-6-18(20)19-17/h2,5-11,14H,1,3-4,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXCHNJYPBVTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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